molecular formula C7H4N4 B1383464 2-(Pyrimidin-4-yl)propanedinitrile CAS No. 1803582-85-5

2-(Pyrimidin-4-yl)propanedinitrile

Cat. No.: B1383464
CAS No.: 1803582-85-5
M. Wt: 144.13 g/mol
InChI Key: WSDCSRKFWHGYNQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)propanedinitrile is an organic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The compound contains a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

Preparation Methods

The synthesis of 2-(Pyrimidin-4-yl)propanedinitrile can be achieved through various synthetic routes. One common method involves the regioselective Suzuki−Miyaura cross-coupling reaction. For example, 2,4-dichloro-5-methylpyrimidine can undergo a regioselective Suzuki−Miyaura cross-coupling with ®-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in aqueous dioxane at 100°C . Industrial production methods may vary, but they generally involve similar cross-coupling reactions under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Pyrimidin-4-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the pyrimidine ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Pyrimidin-4-yl)propanedinitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(Pyrimidin-4-yl)propanedinitrile can be compared with other pyrimidine derivatives, such as:

    2-(Pyrimidin-2-yl)propanedinitrile: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.

    2,4-Dichloropyrimidine: Another pyrimidine derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

IUPAC Name

2-pyrimidin-4-ylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDCSRKFWHGYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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